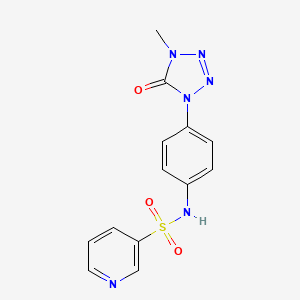

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3S/c1-18-13(20)19(17-16-18)11-6-4-10(5-7-11)15-23(21,22)12-3-2-8-14-9-12/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHRQCFEGIVUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and ammonium acetate, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the tetrazole ring or the phenyl group.

Reduction: Reduction reactions can target the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and sulfonamide group are key functional moieties that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular stress responses .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compounds bearing tetrazole rings exhibit diverse properties depending on substituents and oxidation states. Key comparisons include:

Oxo vs. Thioxo Tetrazole Derivatives

- Target Compound : The 5-oxo group in the tetrazole ring (C=O) enhances polarity and hydrogen-bonding capacity compared to thioxo (C=S) analogs.

- 4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl Acetate (3m) :

- 5-Methyl-5-(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)dihydrofuran-2(3H)-one (3v): Incorporates a fused dihydrofuranone ring, improving rigidity. Melting point: 82–84°C; Yield: 56% .

Key Insight : Oxo derivatives like the target compound likely exhibit higher polarity and lower melting points compared to thioxo analogs, though experimental confirmation is needed.

Table 1: Comparison of Tetrazole-Based Compounds

Pyridine-3-sulfonamide Derivatives with Heterocyclic Substituents

Sulfonamide-linked heterocycles are critical in medicinal chemistry. Comparisons with triazole and pyrazole analogs highlight structural influences:

N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides ()

- Compound 32 :

- Substituent: 3,4,5-Trimethylpyrazole.

- Melting point: 217–219°C; Yield: 48%.

- Compound 35 :

- Substituent: Phenylthio group.

- Melting point: 240°C (decomp.); Yield: 59%.

Key Insight : Triazole-linked sulfonamides generally exhibit higher thermal stability (melting points >200°C) compared to tetrazole analogs, likely due to increased hydrogen-bonding networks.

Table 2: Pyridine-3-sulfonamide Derivatives

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound featuring a tetrazole ring, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its mechanisms of action.

Chemical Structure

The molecular formula of this compound is CHNOS. The structure includes:

- A tetrazole ring , contributing to its biological activity.

- A pyridine sulfonamide moiety , which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

- Anticancer properties : Induction of apoptosis in cancer cells.

- Anti-inflammatory effects : Modulation of inflammatory pathways.

- Antimicrobial activity : Potential use against bacterial infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing tumor growth.

Anticancer Activity

A study focusing on similar compounds demonstrated significant anticancer activity against colorectal cancer cell lines (DLD-1 and HT-29). The mechanism involved:

- Caspase Activation : Induction of the extrinsic apoptotic pathway through caspase activation.

- Mitochondrial Membrane Potential Loss : Indicating the initiation of apoptosis through mitochondrial dysfunction .

Anti-inflammatory Properties

Research suggests that tetrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This modulation can lead to reduced inflammation in various disease models.

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Induced apoptosis in DLD-1 cells via caspase activation | Suggests potential as an anticancer agent |

| Study 2 | Demonstrated anti-inflammatory effects in vitro | Indicates promise for treating inflammatory diseases |

| Study 3 | Exhibited antimicrobial activity against Gram-positive bacteria | Potential for development as an antibiotic |

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of tetrazole and sulfonamide precursors. Key parameters include:

- Solvent choice : Ethanol or DMF is often used for refluxing (12–24 hours), with piperidine as a catalyst .

- Temperature : Reactions are conducted at 80–100°C to facilitate cyclization and reduce side products.

- Workup : Precipitation in ice-cold water followed by recrystallization (methanol/ethanol) improves purity .

Example Conditions from Literature:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Tetrazole formation | Hydrazine hydrate, ethanol, 12h reflux | 65 | >95% | |

| Sulfonamide coupling | Pyridine-3-sulfonyl chloride, DMF, 80°C, 8h | 72 | 92% |

Key Consideration: Optimize stoichiometry (e.g., 1:1.2 molar ratio of tetrazole to sulfonamide precursor) to minimize unreacted intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., tetrazole proton at δ 8.5–9.0 ppm; sulfonamide S=O signals at δ 3.1–3.3 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 387.1) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and tautomerism in the tetrazole ring .

Advanced Research Questions

Q. How can computational tools predict biological activity and binding mechanisms?

Methodological Answer:

- Molecular Docking (AutoDock4) : Flexible side-chain sampling and Lamarckian genetic algorithms predict binding to targets (e.g., kinases). Set grid boxes to cover active sites (e.g., 60 × 60 × 60 Å) .

- DFT Calculations (Multiwfn) : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns indicates stable binding) .

Example Docking Results:

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120, hydrophobic with Val523 | |

| EGFR Kinase | -8.7 | π-π stacking with Phe723 |

Q. How to resolve contradictions in reported biological activities of tetrazole-sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .

- Structural Analogues : Test substituent effects (e.g., fluorophenyl vs. methyl groups) to isolate SAR trends .

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Case Study: Discrepancies in antiproliferative activity (IC50 = 2–50 µM) may arise from variations in tetrazole tautomerism (1H vs. 2H forms), which alter hydrogen-bonding capacity .

Q. What role do the tetrazole and sulfonamide moieties play in reactivity and target interactions?

Methodological Answer:

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. The 5-oxo group participates in H-bonding with serine residues in enzymes .

- Sulfonamide Group : Stabilizes interactions via hydrogen bonds (e.g., with backbone NH of Gly216 in carbonic anhydrase) and enhances solubility at physiological pH .

- Electron-Withdrawing Effects : The sulfonamide’s S=O groups increase electrophilicity, facilitating nucleophilic attacks in prodrug activation .

Q. What experimental designs are critical for pharmacokinetic studies?

Methodological Answer:

- Solubility Assays : Use shake-flask method (PBS pH 7.4) with HPLC quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4h) to measure free fraction .

Key Parameters:

| Property | Method | Target Value |

|---|---|---|

| LogP | shake-flask | 1.5–2.5 |

| t1/2 (microsomes) | LC-MS/MS | >30 min |

| Plasma stability | 24h incubation | >90% remaining |

Data Contradiction Analysis

Example Issue: Conflicting cytotoxicity data (e.g., IC50 = 5 µM in HeLa vs. 25 µM in MCF-7 cells).

Resolution Strategy:

- Verify assay consistency (e.g., MTT vs. SRB methods).

- Check cellular uptake differences via fluorescence tagging .

- Use siRNA knockdown to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.